molecular formula C22H19BrN6O2 B2915809 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921786-68-7

3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2915809
CAS RN: 921786-68-7
M. Wt: 479.338
InChI Key: BBRXVGJXCNJZFF-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The compound was synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further details about the exact molecular structure are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Evaluation for Anti-Proliferative Activities

A series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines such as MCF-7, HeLa, A-549, and U-87MG. Certain derivatives exhibited strong activity, comparable to the standard drug doxorubicin, suggesting their potential as anticancer agents. Molecular docking studies complemented these findings, indicating the compounds' mechanisms of action (Sucharitha et al., 2021).

Coordination Chemistry and Crystal Structure Analysis

The interactions of related purine derivatives with divalent cations in aqueous media were studied, leading to the formation of complexes that were analyzed via single-crystal X-ray diffraction. These studies provide insight into the coordination chemistry and potential applications of these compounds in material sciences and catalysis (Maldonado et al., 2009).

Antioxidant Properties

Derivatives of the related compound framework have been synthesized and tested for their antioxidant properties. Compounds demonstrated significant antioxidant activities, suggesting their potential use in food and pharmaceutical industries as natural antioxidants. These findings are based on the radical scavenging abilities and total reducing power of the compounds (Çetinkaya et al., 2012; Li et al., 2012).

Photoactive Polyamides and Microwave-Assisted Polymerization

The synthesis of photoactive polyamides containing urazole units and their characterization, including fluorimetric studies, indicates the potential of these compounds in developing new materials with specific optical properties. Additionally, an efficient combination of ionic liquids and microwave irradiation has been used for the polycondensation of related triazolidine diones with diisocyanates, presenting a green protocol for producing soluble polyurethanes with heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007; Mallakpour & Rafiee, 2007).

properties

IUPAC Name

8-(4-bromophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O2/c1-13-5-4-6-14(11-13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)15-7-9-16(23)10-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRXVGJXCNJZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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